2-Thiomorpholinocyclohexan-1-ol
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Overview
Description
2-Thiomorpholinocyclohexan-1-ol is an organic compound that features a thiomorpholine ring fused to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholinocyclohexan-1-ol typically involves the reaction of thiomorpholine with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of thiomorpholine to cyclohexanone, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Thiomorpholinocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiomorpholine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohols, and substituted thiomorpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Thiomorpholinocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Thiomorpholinocyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but lacks the cyclohexanol structure.
Morpholinocyclohexanol: Similar but contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2-Thiomorpholinocyclohexan-1-ol is unique due to the presence of both the thiomorpholine ring and the cyclohexanol structure, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Thiomorpholinocyclohexan-1-ol is an organic compound characterized by the presence of a thiomorpholine ring fused to a cyclohexanol structure. This unique configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound's synthesis typically involves the reaction of thiomorpholine with cyclohexanone, followed by reduction processes that yield the desired product. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.
- IUPAC Name : 2-thiomorpholin-4-ylcyclohexan-1-ol
- CAS Number : 1179877-00-9
- Molecular Formula : C10H19NOS
- Molecular Weight : 201.33 g/mol
The biological activity of this compound is primarily attributed to its structural features:
- Thiomorpholine Ring : This ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, which may enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth factors.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data indicates that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains, which may be attributed to differences in cell wall structure.
Case Study 2: Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
Cyclohexanol | Alcohol | Mild antimicrobial |
Thiomorpholine | Heterocyclic amine | Antimicrobial |
Morpholinocyclohexanol | Heterocyclic amine + alcohol | Limited biological activity |
This compound stands out due to its dual functionality, combining both thiomorpholine and cyclohexanol characteristics, which enhance its potential applications in medicinal chemistry.
Properties
IUPAC Name |
2-thiomorpholin-4-ylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFOMXRJQQRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCSCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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